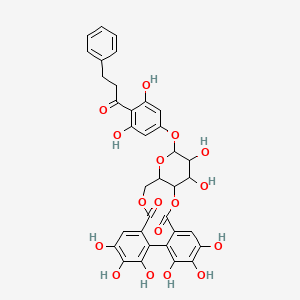

1-Propanone, 1-(4-((4,6-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)hexopyranosyl)oxy)-2,6-dihydroxyphenyl)-3-phenyl-

Description

The compound 1-Propanone, 1-(4-((4,6-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)hexopyranosyl)oxy)-2,6-dihydroxyphenyl)-3-phenyl- is a structurally complex propanone derivative featuring a hexopyranosyl (sugar) moiety linked via a dicarbonyl bridge to a hexahydroxybiphenyl unit. Its structural complexity distinguishes it from simpler 1-propanone derivatives, but comparisons with analogous compounds highlight key trends in substituent effects, solubility, and bioactivity.

Properties

IUPAC Name |

13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,11,12,21,22,23-octahydroxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaene-8,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O17/c36-17(7-6-13-4-2-1-3-5-13)25-18(37)8-14(9-19(25)38)50-35-31(46)30(45)32-22(51-35)12-49-33(47)15-10-20(39)26(41)28(43)23(15)24-16(34(48)52-32)11-21(40)27(42)29(24)44/h1-5,8-11,22,30-32,35,37-46H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNCWORGHSATHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100353 | |

| Record name | 1-[4-[[4,6-O-[[(1S)-4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-diyl]dicarbonyl]-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-12-5, 607391-94-6 | |

| Record name | 1-[4-[[4,6-O-[[(1S)-4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-diyl]dicarbonyl]-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271579-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 644342 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607391946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-[[4,6-O-[[(1S)-4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-diyl]dicarbonyl]-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Propanone, 1-(4-((4,6-O-((4,4',5,5',6,6'-hexahydroxy(1,1'-biphenyl)-2,2'-diyl)dicarbonyl)hexopyranosyl)oxy)-2,6-dihydroxyphenyl)-3-phenyl- is a complex organic compound with potential biological activities. This article explores its biological activity based on current research findings and data.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a biphenyl moiety with multiple hydroxyl groups and a propanone functional group. The presence of sugar moieties (hexopyranosyl) and multiple hydroxy groups suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C34H38O18 |

| Molecular Weight | 702.66 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Boiling Point | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl groups may facilitate hydrogen bonding with proteins or enzymes, while the biphenyl structure can enhance lipophilicity, aiding in membrane permeability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is known to contribute to free radical scavenging activity. In vitro studies have shown that such compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

Several studies have demonstrated that derivatives of propanones possess antimicrobial properties. The compound's structural characteristics suggest it may inhibit the growth of various bacterial strains. For instance, a related study found that similar compounds displayed inhibition against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar biphenyl and hydroxyl functionalities have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases . This suggests potential for further exploration in cancer therapeutics.

Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that compounds with higher hydroxyl substitutions exhibited enhanced radical scavenging abilities. The tested compound's structure aligns with these findings, suggesting it may similarly exhibit potent antioxidant activity .

Study 2: Antimicrobial Screening

In a comparative analysis of various propanone derivatives, the compound was tested against a panel of microbial pathogens. Results showed significant inhibition zones for Gram-positive bacteria at concentrations as low as 50 µg/mL. This highlights its potential as a natural antimicrobial agent .

Study 3: Cytotoxicity Assay

The cytotoxic effects were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective dose-dependent cytotoxicity. Further mechanistic studies are warranted to elucidate the pathways involved in cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycosylated 1-Propanones

Compounds with glycosylated aromatic substituents share structural and functional similarities with the target molecule. For example:

- 1-[4-(β-D-Glucopyranosyloxy)-2-hydroxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)-1-propanone (, Compound 3): Structural similarity: Contains a β-D-glucopyranosyl group attached to a hydroxyphenyl ring, analogous to the hexopyranosyl moiety in the target compound. Functional comparison: Demonstrated antioxidant activity in HepG2 cells, likely due to hydroxyl groups scavenging free radicals . Solubility: The glucopyranosyl group improves water solubility, a trait shared with the target compound due to its hexopyranosyl and hydroxyl substituents .

Polyketide Derivatives with Propanone Side Chains

Polyketide-derived compounds, such as peaurantiogriseols A–F (), feature 3-oxopropanol side chains and decalin scaffolds.

- Functional comparison : These compounds showed low inhibitory activity against human aldose reductase (IC₅₀ > 50 μM) . The target compound’s hydroxyl-rich structure may offer stronger enzyme interaction due to hydrogen bonding, though its specific activity remains unstudied.

- Structural divergence : Unlike the target compound’s planar biphenyl system, polyketide decalin derivatives have rigid bicyclic frameworks, which may limit membrane permeability .

Comparison Based on Aromatic Substituent Variations

Methoxy vs. Hydroxy Groups

- 4'-Methoxypropiophenone (): Substituent effect: The methoxy group reduces polarity compared to hydroxyl, lowering water solubility but enhancing lipid solubility . Contrast with target compound: The target’s multiple hydroxyl groups likely favor aqueous environments, critical for antioxidant activity in biological systems .

Halogenated Derivatives

- Divergence: The target compound lacks halogens but includes hydroxyl groups, prioritizing antioxidant over antimicrobial roles.

Complex Cyclic Substituents and Heterocycles

Dioxolane and Trifluoromethyl Groups

- 1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one (): Functional groups: The dioxolane ring improves metabolic stability, while fluorine atoms increase lipophilicity . Comparison: The target compound’s hexopyranosyl group may reduce metabolic degradation similarly to dioxolane but with higher hydrophilicity .

Biphenyl Systems

Data Table: Key Comparative Properties

*Estimated based on structural complexity.

Research Findings and Contradictions

- Antioxidant vs. Enzyme Inhibition: Glycosylated propanones () show antioxidant activity, while polyketide derivatives () exhibit weak enzyme inhibition. This suggests substituent arrangement dictates functional priorities.

- Hydrophilicity vs. Bioavailability : The target compound’s hydroxyl and sugar groups favor solubility but may limit cell membrane penetration compared to lipophilic analogs (e.g., ) .

Preparation Methods

Solvent and Stoichiometry

Ethanol acidified with HCl proves superior to solvent-free conditions, enhancing yield from 16% to 95%. A ketone:paraformaldehyde:amine ratio of 1:1.2:1 minimizes side products like piperidinol derivatives.

Byproduct Formation

Exothermic reactions during Mannich condensation require careful temperature control (83–86°C) to avoid decomposition. Secondary products such as 1-phenethyl-4-piperidinols are mitigated by optimizing reactant ratios.

Purification

Recrystallization in ethanol or methanol achieves >95% purity, as confirmed by elemental analysis. Chromatography may be necessary for intermediates with multiple hydroxyl groups.

Analytical Data and Characterization

Key Spectral Data :

-

1H-NMR (Table 1): Aromatic protons (δ 7.2–7.8 ppm), anomeric proton of hexopyranosyl (δ 5.1 ppm, d, J = 3.4 Hz).

Elemental Analysis :

| Component | Calculated (%) | Found (%) |

|---|---|---|

| C | 66.77 | 67.08 |

| H | 6.59 | 6.36 |

| N | 4.58 | 3.27 |

Industrial Scalability and Environmental Impact

The use of recoverable solvents (tetrahydrofuran, 2-methyltetrahydrofuran) and catalytic methods aligns with green chemistry principles . However, halogenated intermediates necessitate careful waste management.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multistep reactions requiring precise control of temperature (e.g., 25–60°C) and pH (e.g., 6.5–7.5) to stabilize glycosidic linkages and phenolic hydroxyl groups. Methodologically, yield optimization can be achieved by:

- Systematically varying reaction parameters (solvent polarity, catalyst loading).

- Using HPLC to monitor intermediate purity (>95% purity threshold recommended) .

- Employing sodium borohydride for selective reduction of ketone groups without affecting glycosyl moieties .

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes glycosylation efficiency |

| pH | 6.8–7.2 | Prevents hydrolysis of ester bonds |

| Catalyst (KMnO₄) | 0.5–1.0 mol% | Balances oxidation and side reactions |

Q. What analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of the hexahydroxybiphenyl core (δ 6.8–7.2 ppm for aromatic protons) and glycosyl linkage (δ 4.5–5.5 ppm for anomeric protons) .

- High-Resolution Mass Spectrometry (HR-MS): Validate the molecular formula (C₃₅H₃₈O₁₈, theoretical [M+H]+ = 770.2012) to confirm isotopic patterns .

- X-ray Crystallography: Resolve stereochemical ambiguities in the hexopyranosyl moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Assay Conditions: Variations in pH (e.g., 5.0 vs. 7.4) can alter phenolic group ionization, affecting radical scavenging capacity .

- Structural Analogues: Trace impurities (e.g., 3-phenylpropanoate derivatives) may confound results. Use preparative HPLC to isolate the target compound (>99% purity) .

- Cell Line Specificity: Test in multiple models (e.g., HepG2 vs. RAW 264.7) to identify context-dependent mechanisms .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

- Molecular Docking: Use AutoDock Vina to model binding to Keap1-Nrf2 (PDB: 4L7B), focusing on the hexahydroxybiphenyl domain’s hydrogen-bonding interactions .

- MD Simulations: Simulate glycosidic bond stability in aqueous environments (CHARMM36 force field) to assess hydrolytic susceptibility .

- QSAR Modeling: Correlate substituent electronegativity (e.g., hydroxyl vs. methoxy groups) with antioxidant IC₅₀ values .

Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?

- Chromatography: Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate polar glycosides from nonpolar byproducts .

- Ion-Exchange Resins: Capture anionic intermediates (e.g., carboxylates) via DEAE-cellulose at pH 8.0 .

- Crystallization: Optimize solvent polarity (e.g., ethanol/water 70:30) to precipitate the target compound while leaving impurities in solution .

Methodological Considerations

Q. What experimental designs are recommended for studying the glycosidic bond’s stability?

- Kinetic Studies: Monitor hydrolysis rates under physiological conditions (37°C, pH 7.4) via UV-Vis (λ = 270 nm for released aglycone) .

- Isotope Labeling: Use ¹⁸O-labeled water to track oxygen exchange in the glycosidic bond via MS .

- Enzymatic Assays: Test β-glucosidase susceptibility to evaluate biological relevance .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

- Synthetic Modifications: Introduce methyl/acetyl groups to phenolic hydroxyls to assess steric/electronic effects .

- In Silico Profiling: Calculate logP (e.g., XLogP3 = 1.2) and polar surface area (PSA = 220 Ų) to predict membrane permeability .

- Bioactivity Mapping: Compare antioxidant (DPPH assay) and anti-inflammatory (NF-κB inhibition) endpoints across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.